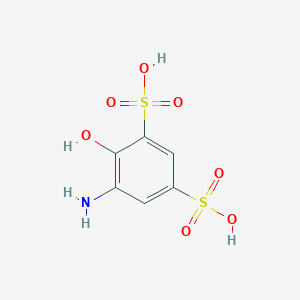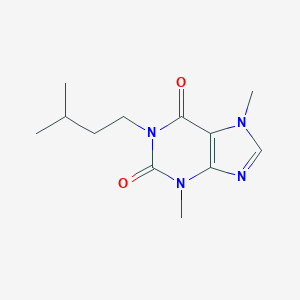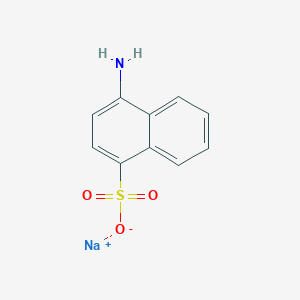
Sodium naphthionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium naphthionate, also known as sodium 4-amino-1-naphthalenesulfonate, is an organic compound with the molecular formula C10H8NNaO3S. It is a sodium salt of naphthionic acid and appears as a white to grayish powder. This compound is primarily used in the synthesis of dyes and pigments, and it also finds applications in various scientific research fields .
Biochemical Analysis
Biochemical Properties
It is known that sodium naphthionate has a molecular weight of 245.230 Da
Cellular Effects
It is known that this compound can be used as a tracer in hydrogeological studies
Molecular Mechanism
It is known that this compound is a fluorescent tracer, which suggests it may interact with certain biomolecules
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been used as a tracer in hydrogeological studies
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium naphthionate is typically synthesized through the sulfonation of 1-naphthylamine. The process involves the reaction of 1-naphthylamine with sulfuric acid in trichlorobenzene at temperatures ranging from 180°C to 190°C. This reaction produces 1-naphthylamine sulfate, which is then heated to around 224°C to form 1-naphthylamine-4-sulfonic acid. The final step involves neutralizing this acid with sodium carbonate to obtain this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of trichlorobenzene as a solvent helps in maintaining the reaction temperature and facilitates the separation of the product from unreacted raw materials .
Chemical Reactions Analysis
Types of Reactions: Sodium naphthionate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinone derivatives.
Reduction: It can be reduced to form naphthylamine derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthylamine derivatives.
Substitution: Various substituted naphthalenesulfonic acid derivatives
Scientific Research Applications
Sodium naphthionate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a reagent in biochemical assays and staining techniques.
Medicine: It is investigated for its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of colorants for textiles, plastics, and inks
Mechanism of Action
The mechanism of action of sodium naphthionate involves its ability to participate in various chemical reactions due to the presence of the amino and sulfonic acid groups. These functional groups allow it to act as both a nucleophile and an electrophile, facilitating its involvement in substitution and redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Sodium naphthalene: An organic salt used as a reductant in organic synthesis.
Sodium naphthalenesulfonate: Used in the production of surfactants and dispersants.
Comparison:
Sodium naphthionate: is unique due to the presence of both amino and sulfonic acid groups, which provide it with versatile reactivity.
Sodium naphthalene: primarily acts as a reducing agent, whereas this compound can participate in a broader range of reactions.
Sodium naphthalenesulfonate: is mainly used for its surfactant properties, while this compound is more commonly used in dye synthesis and scientific research
Properties
CAS No. |
130-13-2 |
|---|---|
Molecular Formula |
C10H9NNaO3S |
Molecular Weight |
246.24 g/mol |
IUPAC Name |
sodium;4-aminonaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H9NO3S.Na/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9;/h1-6H,11H2,(H,12,13,14); |
InChI Key |
YVIYCJBOJWNEDS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N.[Na+] |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N.[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N.[Na] |
Key on ui other cas no. |
130-13-2 |
Pictograms |
Irritant |
Related CAS |
84-86-6 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-Oxopropyl)phenyl]benzamide](/img/structure/B93461.png)

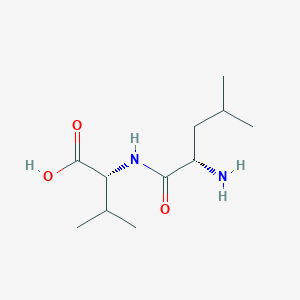
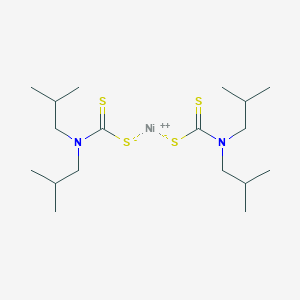
![2-Azaspiro[4.6]undecane](/img/structure/B93465.png)
